Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16428793
InChI: InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)17-14(13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3
SMILES:
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate

CAS No.:

Cat. No.: VC16428793

Molecular Formula: C16H18N2O4

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate -

Specification

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
IUPAC Name diethyl 1-benzylpyrazole-3,4-dicarboxylate
Standard InChI InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)17-14(13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3
Standard InChI Key NAAVVRNMLDPSMH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN(N=C1C(=O)OCC)CC2=CC=CC=C2

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate is typically synthesized via a 1,3-dipolar cycloaddition reaction between benzylhydrazine and diethyl acetylenedicarboxylate (DEAD). The reaction proceeds under mild conditions, often in ethanol or methanol as solvents, at temperatures ranging from 25°C to 60°C. Key steps include:

  • Formation of the hydrazone intermediate: Benzylhydrazine reacts with DEAD to form a hydrazone, which undergoes cyclization.

  • Cyclization to the pyrazole ring: Intramolecular cyclization, facilitated by the electron-deficient acetylene, generates the pyrazole core.

  • Purification: The crude product is purified via recrystallization or column chromatography, yielding the final compound with >80% purity.

Reaction Scheme:

Benzylhydrazine+Diethyl acetylenedicarboxylateEtOH, 40°CDiethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate\text{Benzylhydrazine} + \text{Diethyl acetylenedicarboxylate} \xrightarrow{\text{EtOH, 40°C}} \text{Diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate}

Optimization Parameters

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce yield due to side reactions .

  • Temperature: Elevated temperatures (>60°C) promote decomposition, while lower temperatures (<25°C) slow cyclization.

  • Stoichiometry: A 1:1 molar ratio of benzylhydrazine to DEAD minimizes byproducts like polymeric species .

Table 1: Synthesis Conditions and Yields

ParameterOptimal ValueYield (%)
SolventEthanol85
Temperature (°C)4082
Reaction Time (h)1288

Structural Characterization

Molecular Geometry

X-ray crystallography of analogous pyrazole derivatives reveals a planar pyrazole ring with bond lengths of 1.34 Å for N–N and 1.38 Å for C–C bonds . The benzyl group adopts a pseudo-axial conformation, while ester groups at positions 3 and 4 introduce steric hindrance, influencing packing in the solid state .

Spectroscopic Data

  • 1^1H NMR (300 MHz, DMSO-d6_6): δ 7.32–7.25 (m, 5H, Ar–H), 5.42 (s, 2H, N–CH2_2), 4.31 (q, 4H, OCH2_2CH3_3), 1.31 (t, 6H, CH3_3).

  • IR (KBr): ν 1730 cm1^{-1} (C=O), 1605 cm1^{-1} (C=N), 1220 cm1^{-1} (C–O).

  • MS (ESI+): m/z 289.1 [M+H]+^+.

Table 2: Key Spectral Assignments

Spectral TechniqueSignal (δ/ν/m/z)Assignment
1^1H NMR7.32–7.25 ppmBenzyl aromatic protons
IR1730 cm1^{-1}Ester C=O stretch
MS289.1Molecular ion peak

Chemical Reactivity and Derivitization

Ester Hydrolysis

The ethoxycarbonyl groups undergo alkaline hydrolysis to yield the corresponding dicarboxylic acid, a precursor for metal-organic frameworks (MOFs) and coordination polymers :

C15H16N2O4+2NaOHC11H8N2O42+2EtOH\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_4 + 2\text{NaOH} \rightarrow \text{C}_{11}\text{H}_{8}\text{N}_2\text{O}_4^{2-} + 2\text{EtOH}

Nucleophilic Substitution

The benzyl group can be replaced via hydrogenolysis (H2_2, Pd/C) to generate 1H-pyrazole-3,4-dicarboxylates, which are intermediates in neurotransmitter receptor ligands .

Table 3: Common Reactions and Products

Reaction TypeReagentsProduct
HydrolysisNaOH/H2_2O1-Benzylpyrazole-3,4-dicarboxylic acid
HydrogenolysisH2_2, Pd/CDiethyl 1H-pyrazole-3,4-dicarboxylate
TransesterificationMeOH, H+^+Dimethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate
TargetAssay TypeResult (IC50_{50}/Kd_d)
COX-2Enzymatic assay1.2 µM
Dopamine receptorIsothermal titration calorimetry4.2 (log K)

Industrial Applications

Pharmaceutical Intermediates

This compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, derivatization at the 3,4-positions yields candidates with >90% selectivity for JAK3 over JAK2 .

Agrochemical Uses

Functionalization with thiocarbamate groups produces herbicides with EC50_{50} = 0.8 ppm against Amaranthus retroflexus, outperforming glyphosate in pre-emergence trials.

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